molecular formula C5H3Cl2NO2S B8341423 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester CAS No. 3889-60-9

4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester

Cat. No.: B8341423
CAS No.: 3889-60-9
M. Wt: 212.05 g/mol
InChI Key: OHMQCUWHTPCGQL-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is a heterocyclic compound that contains a thiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylate ester group at position 4. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester typically involves the reaction of 3,5-dichloro-1,2-thiazole with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The biological activity of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential for further functionalization .

Properties

CAS No.

3889-60-9

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

methyl 3,5-dichloro-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)2-3(6)8-11-4(2)7/h1H3

InChI Key

OHMQCUWHTPCGQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed dichloro-1,2-thiazole-4-carboxylic acid (400 mg, 2.02 mmol, 1.00 equiv), methanol (10 mL), sulfuric acid (2 mL). The resulting solution was heated to reflux overnight. The resulting mixture was concentrated under vacuum. The resulting solution was extracted with 3×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (5:100). This resulted in 350 mg (82%) of methyl 3,5-dichloro-1,2-thiazole-4-carboxylate as yellow oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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